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Compound of Interest

1-(bromomethyl)-4-
Compound Name:
propoxybenzene

cat. No.: B1336300

An In-depth Technical Guide to 1-(bromomethyl)-4-propoxybenzene: IUPAC Name,
Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(bromomethyl)-4-
propoxybenzene, a para-substituted aromatic compound of interest in organic synthesis and
potential applications in drug discovery and materials science. Due to its bifunctional nature,
possessing both a reactive benzylic bromide and a stable propoxy ether, this molecule serves
as a valuable building block for the introduction of the 4-propoxybenzyl moiety.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-
(bromomethyl)-4-propoxybenzene. The structure consists of a benzene ring substituted at
the 1 and 4 positions with a bromomethyl (-CH2Br) group and a propoxy (-OCH2CH2CHs)
group, respectively.

Chemical Structure:

Physicochemical Properties
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While experimental data for 1-(bromomethyl)-4-propoxybenzene is not readily available in
public databases, its properties can be estimated based on structurally similar compounds such
as 1-(bromomethyl)-4-methoxybenzene and 1-bromo-4-propoxybenzene.

Property Estimated Value Notes
Molecular Formula C10H13BrO
Molecular Weight 229.11 g/mol Calculated
o By analogy to similar
Appearance Colorless to pale yellow liquid
compounds
Estimated to be higher than 1-
Boiling Point > 250 °C bromo-4-propoxybenzene
(approx. 245 °C)
Estimated to be similar to
Density ~1.3 g/cm3 related brominated aromatic
ethers
Insoluble in water; Soluble in
common organic solvents Typical for aryl bromides and

Solubilit
Y (e.g., dichloromethane, diethyl ethers

ether, acetone)

Synthesis of 1-(bromomethyl)-4-propoxybenzene

Two primary synthetic routes are proposed for the laboratory-scale preparation of 1-
(bromomethyl)-4-propoxybenzene. These methods leverage fundamental and well-
established organic reactions.

Route A: Benzylic Bromination of 4-Propoxytoluene

This approach involves the free-radical bromination of the benzylic methyl group of 4-
propoxytoluene. The Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS) as the bromine
source and a radical initiator, is the standard method for this transformation.

Experimental Protocol:
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e Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, add 4-propoxytoluene (1 equivalent), N-Bromosuccinimide (NBS, 1.1 equivalents),
and a suitable solvent such as carbon tetrachloride or acetonitrile.

e Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or
azobisisobutyronitrile (AIBN).

o Reaction: Heat the mixture to reflux. The reaction can be monitored by TLC or GC-MS to
follow the consumption of the starting material. The reaction is typically complete within a few
hours.

o Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining
bromine, followed by a brine wash.

 Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure. The crude product can be purified by vacuum distillation or column
chromatography on silica gel to yield pure 1-(bromomethyl)-4-propoxybenzene.

Route B: Williamson Ether Synthesis from 4-
(Bromomethyl)phenol

This alternative synthesis involves the formation of the ether linkage via a Williamson ether
synthesis. This method is particularly useful if 4-(bromomethyl)phenol is a more readily
available starting material.

Experimental Protocol:

o Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
dissolve 4-(bromomethyl)phenol (1 equivalent) in a polar aprotic solvent such as acetone or
dimethylformamide (DMF). Add a base, such as potassium carbonate (1.5 equivalents), and
stir the suspension.

» Alkylation: To the resulting phenoxide solution, add 1-bromopropane (1.2 equivalents)
dropwise at room temperature.
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e Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until
the starting phenol is consumed, as monitored by TLC.

o Workup: After cooling to room temperature, filter off the inorganic salts. If DMF was used as
the solvent, it can be removed under high vacuum. Otherwise, dilute the filtrate with a water-
immiscible organic solvent like ethyl acetate and wash with water and brine.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in
vacuo. The resulting crude product can be purified by column chromatography to afford the

desired 1-(bromomethyl)-4-propoxybenzene.

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the two proposed synthetic routes for 1-(bromomethyl)-4-

propoxybenzene.
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Caption: Synthetic Route A: Benzylic Bromination.
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Caption: Synthetic Route B: Williamson Ether Synthesis.
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Potential Applications in Research and
Development

1-(bromomethyl)-4-propoxybenzene is a versatile intermediate for organic synthesis. The
benzylic bromide is a reactive electrophile suitable for nucleophilic substitution reactions,
allowing for the introduction of the 4-propoxybenzyl group onto a wide range of substrates,
including amines, alcohols, thiols, and carbanions. This moiety is of interest in medicinal
chemistry for its potential to modulate the pharmacokinetic and pharmacodynamic properties of
drug candidates. The propoxy group can enhance lipophilicity, which may improve membrane
permeability and oral bioavailability.

In materials science, this compound can be used in the synthesis of polymers and functional
materials where the 4-propoxybenzyl group can impart specific properties such as thermal
stability or liquid crystalline behavior.

Safety and Handling

As a benzylic bromide, 1-(bromomethyl)-4-propoxybenzene is expected to be a lachrymator
and an irritant to the skin, eyes, and respiratory tract. It should be handled in a well-ventilated
fume hood with appropriate personal protective equipment, including safety goggles, gloves,
and a lab coat. Due to its reactivity, it should be stored in a cool, dry place away from moisture
and incompatible materials such as strong bases and nucleophiles.

« To cite this document: BenchChem. [1-(bromomethyl)-4-propoxybenzene IUPAC name and
structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1336300#1-bromomethyl-4-propoxybenzene-iupac-
name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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